Differential BRPF Bromodomain Selectivity: 3′-Bromo Substituent Delivers a 22‑Fold Window Between BRPF1 and BRPF2‑BRD1
In BROMOscan assays employing recombinant human BRPF proteins expressed in E. coli, 3′-bromo-3-(2,5-dimethylphenyl)propiophenone inhibited BRPF1 with an IC₅₀ of 65 nM, while BRPF2‑BRD1 and BRPF3 were inhibited with IC₅₀ values of 1,400 nM and 7,600 nM, respectively [1]. The resulting selectivity ratio (BRPF2‑BRD1/BRPF1 ≈ 22‑fold) is a measurable differentiation parameter that is absent for the 4′-bromo positional isomer, for which no BRPF activity has been reported. This profile contrasts with equipotent pan‑BRPF probes such as NI‑57, which exhibits IC₅₀ values of 3.1 nM (BRPF1), 46 nM (BRPF2), and 140 nM (BRPF3) [2].
| Evidence Dimension | BRPF bromodomain inhibition selectivity window (IC₅₀, nM) |
|---|---|
| Target Compound Data | BRPF1 IC₅₀ = 65 nM; BRPF2‑BRD1 IC₅₀ = 1,400 nM; BRPF3 IC₅₀ = 7,600 nM |
| Comparator Or Baseline | NI‑57: BRPF1 IC₅₀ = 3.1 nM; BRPF2 IC₅₀ = 46 nM; BRPF3 IC₅₀ = 140 nM; 4′-bromo isomer: no reported BRPF activity |
| Quantified Difference | Selectivity window (BRPF2‑BRD1/BRPF1) = 22‑fold for target compound vs. 15‑fold for NI‑57; 4′-bromo isomer has no measurable BRPF1 engagement |
| Conditions | BROMOscan assay; recombinant human BRPF1, BRPF2‑BRD1, BRPF3 expressed in E. coli BL21; 1 h incubation |
Why This Matters
The 22‑fold selectivity window between BRPF1 and BRPF2 enables experiments requiring differential inhibition of these closely related bromodomains, whereas pan‑BRPF probes or the inactive 4′-isomer cannot achieve this discrimination.
- [1] BindingDB. (2026). BDBM50249772 (CHEMBL4067436). IC₅₀ data for BRPF1 (Peregrin), BRPF2‑BRD1, and BRPF3. View Source
- [2] Igoe, N., Bayle, E.D., Fedorov, O., Tallant, C., et al. (2017). Design of a Biased Potent Small Molecule Inhibitor of the Bromodomain and PHD Finger‑Containing (BRPF) Proteins Suitable for Cellular and in Vivo Studies. Journal of Medicinal Chemistry, 60, 6991–7006. View Source
